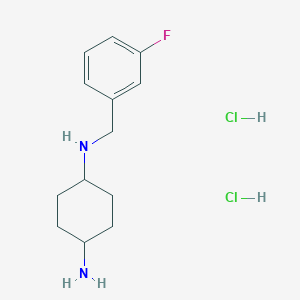
(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as FBC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FBC is a small molecule that has shown promise as a potential therapeutic agent for various diseases due to its unique chemical structure and pharmacological properties.
科学的研究の応用
(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride is not fully understood, but it is believed to act through multiple pathways. (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase, which are involved in the growth and proliferation of cancer cells. (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells, which may contribute to its antioxidant and anti-inflammatory effects. (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has also been shown to modulate the levels of various cytokines and growth factors, which may contribute to its anti-cancer and neuroprotective effects.
実験室実験の利点と制限
(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has several advantages for lab experiments, including its solubility in water and other polar solvents, its stability under various conditions, and its low toxicity. However, (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride also has some limitations, including its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic potential.
将来の方向性
There are several future directions for (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride research, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride and its potential interactions with other drugs and molecules.
Conclusion:
In conclusion, (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride is a promising chemical compound that has shown potential as a therapeutic agent for various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride have been discussed in this paper. Further research is needed to fully understand the potential of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride as a therapeutic agent and to optimize its pharmacological properties.
合成法
The synthesis of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride involves the reaction of cyclohexane-1,4-diamine with 3-fluorobenzyl chloride in the presence of a suitable base, followed by purification through a series of chromatographic techniques. The final product obtained is a white crystalline powder that is soluble in water and other polar solvents.
特性
IUPAC Name |
4-N-[(3-fluorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;;/h1-3,8,12-13,16H,4-7,9,15H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKSDXBVZHRNAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

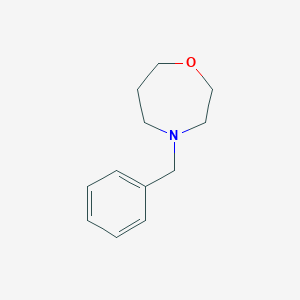
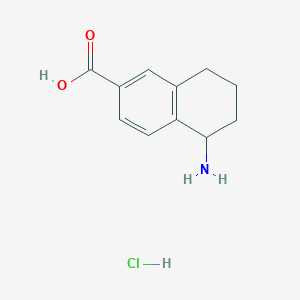
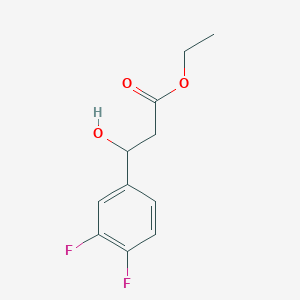
![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)
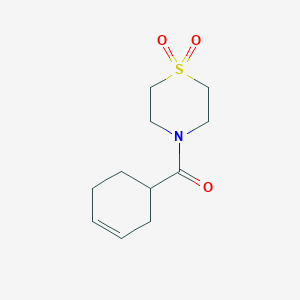

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)
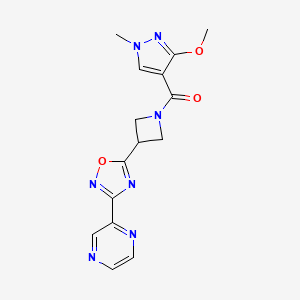
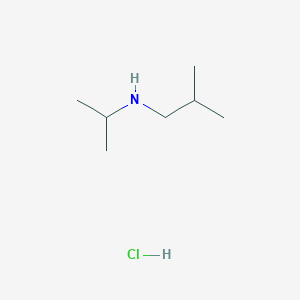
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
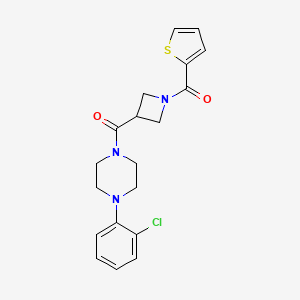
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)